N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as F-18 FP-CIT, is a radiopharmaceutical used in medical imaging to diagnose and evaluate Parkinson's disease and other movement disorders. This compound is a selective dopamine transporter (DAT) imaging agent that binds to the DAT in the striatum of the brain, allowing for visualization of the dopamine system.
Mechanism of Action
N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT binds to the dopamine transporter (DAT) in the striatum of the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the DAT, N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT allows for visualization of the dopamine system and can help diagnose and evaluate movement disorders.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT does not have any direct biochemical or physiological effects on the body. It is a radiopharmaceutical used solely for medical imaging purposes.
Advantages and Limitations for Lab Experiments
The main advantage of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT is its high sensitivity and specificity for detecting dopamine transporter loss in the striatum. However, the use of radiopharmaceuticals requires specialized equipment and trained personnel, and there are limitations to the amount of radiation that can be safely administered to patients.
Future Directions
1. Development of new radiopharmaceuticals for imaging other neurotransmitter systems in the brain.
2. Investigation of the use of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT in the early diagnosis of Parkinson's disease.
3. Exploration of the potential use of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT in the evaluation of other movement disorders.
4. Development of new imaging techniques to improve the accuracy and sensitivity of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT imaging.
5. Investigation of the use of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT in the evaluation of the efficacy of new treatments for Parkinson's disease and other movement disorders.
Synthesis Methods
The synthesis of N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT involves the use of a nucleophilic substitution reaction between a nitroaniline precursor and a fluorobenzoyl piperazine. The reaction is carried out under basic conditions and requires careful purification to obtain the final product.
Scientific Research Applications
N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline FP-CIT is used in medical imaging to diagnose and evaluate Parkinson's disease and other movement disorders. It has been shown to have high sensitivity and specificity for detecting dopamine transporter loss in the striatum, which is a hallmark of Parkinson's disease.
properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCTDBVKZHMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.